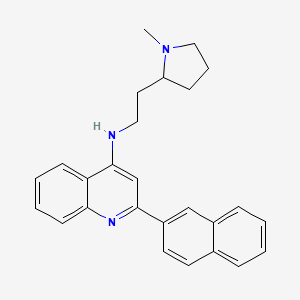
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine is a useful research compound. Its molecular formula is C26H27N3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Molecular Characteristics
- Molecular Formula : C19H24N2
- Molecular Weight : 292.41 g/mol
- Density : 1.12 g/cm³
- Boiling Point : 400°C
Research indicates that compounds like N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(naphthalen-2-yl)quinolin-4-amine may interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions can lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways .
- Antimicrobial Properties : Preliminary screenings suggest that this compound may possess antimicrobial activity against certain bacterial strains, although more extensive studies are needed to confirm these findings.
Case Study 1: Anticancer Activity
A study published in Cancer Letters explored the effects of similar quinoline derivatives on breast cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, a related compound was shown to reduce amyloid-beta toxicity in neuronal cells, suggesting a potential therapeutic role in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. Modifications to the naphthyl and pyrrolidine substituents can significantly influence potency and selectivity:
特性
CAS番号 |
740074-28-6 |
|---|---|
分子式 |
C26H27N3 |
分子量 |
381.5 g/mol |
IUPAC名 |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-naphthalen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C26H27N3/c1-29-16-6-9-22(29)14-15-27-26-18-25(28-24-11-5-4-10-23(24)26)21-13-12-19-7-2-3-8-20(19)17-21/h2-5,7-8,10-13,17-18,22H,6,9,14-16H2,1H3,(H,27,28) |
InChIキー |
WCDPKMCUJJLWAE-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CCNC2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















